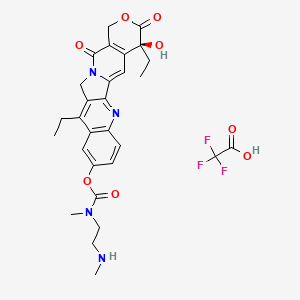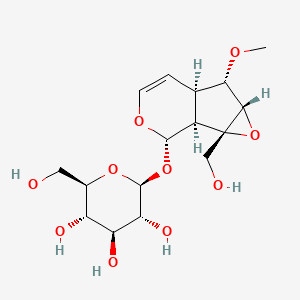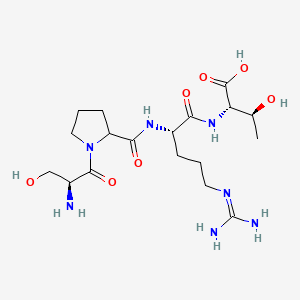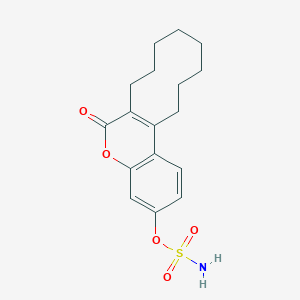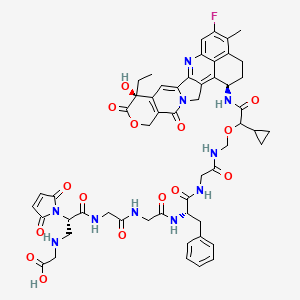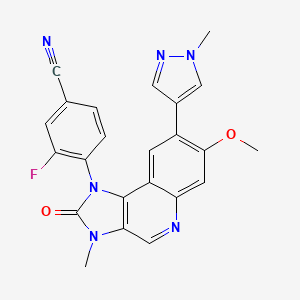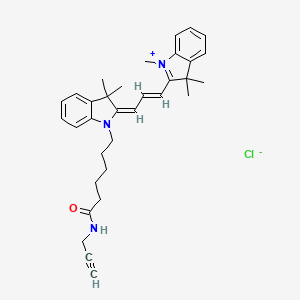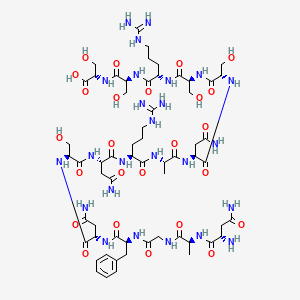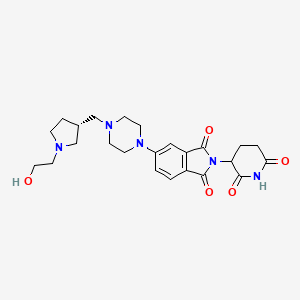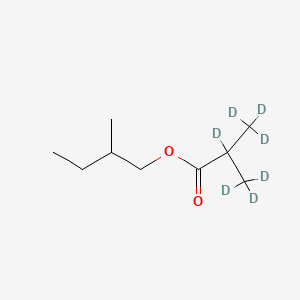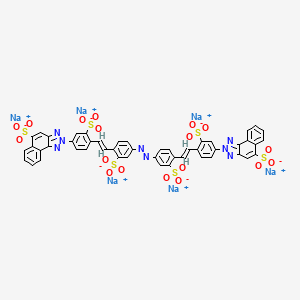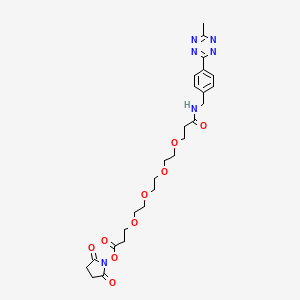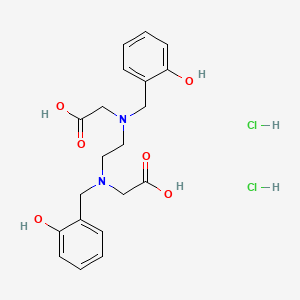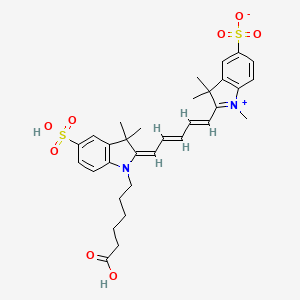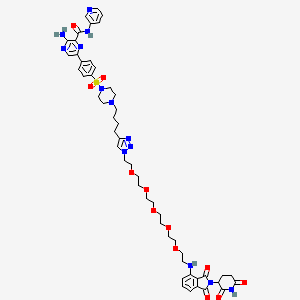
GSK3 Degrader PT-65
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PT-65 is a potent and selective degrader of glycogen synthase kinase 3 (GSK3), an enzyme involved in various cellular processes. PT-65 has shown significant potential in the treatment of Alzheimer’s disease due to its ability to degrade GSK3α and GSK3β in SH-SY5Y cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PT-65 is synthesized using a click chemistry platform, which allows for the precise and efficient formation of the compound. The synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure . The reaction conditions typically include controlled temperature and pH levels to ensure optimal yield and purity.
Industrial Production Methods
The industrial production of PT-65 involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to ensure the compound meets the required standards for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
PT-65 undergoes various chemical reactions, including:
Oxidation: PT-65 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of PT-65.
Substitution: PT-65 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
PT-65 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of GSK3 and its effects on cellular processes.
Biology: Investigated for its role in modulating signaling pathways and cellular functions.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to degrade GSK3 and mitigate tau hyperphosphorylation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting GSK3.
Mécanisme D'action
PT-65 functions as a proteolysis-targeting chimera (PROTAC) degrader, which means it recruits the cellular machinery to selectively degrade GSK3α and GSK3β. The compound binds to GSK3 with high affinity, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of GSK3 in cells, thereby mitigating its pathological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
PT-66: Another GSK3 degrader with similar properties but different molecular structure.
PT-67: A compound with comparable degradation potency but distinct pharmacokinetic profile
Uniqueness of PT-65
PT-65 stands out due to its high selectivity and potency in degrading GSK3α and GSK3β. Its ability to mitigate tau hyperphosphorylation and improve cognitive functions in Alzheimer’s disease models makes it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C51H63N13O12S |
|---|---|
Poids moléculaire |
1082.2 g/mol |
Nom IUPAC |
3-amino-6-[4-[4-[4-[1-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl]piperazin-1-yl]sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C51H63N13O12S/c52-47-46(49(67)56-37-6-4-15-53-33-37)57-42(34-55-47)36-9-11-39(12-10-36)77(70,71)63-20-18-61(19-21-63)17-2-1-5-38-35-62(60-59-38)22-24-73-26-28-75-30-32-76-31-29-74-27-25-72-23-16-54-41-8-3-7-40-45(41)51(69)64(50(40)68)43-13-14-44(65)58-48(43)66/h3-4,6-12,15,33-35,43,54H,1-2,5,13-14,16-32H2,(H2,52,55)(H,56,67)(H,58,65,66) |
Clé InChI |
QJSFLEBIQZMJQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN4C=C(N=N4)CCCCN5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)C7=CN=C(C(=N7)C(=O)NC8=CN=CC=C8)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


